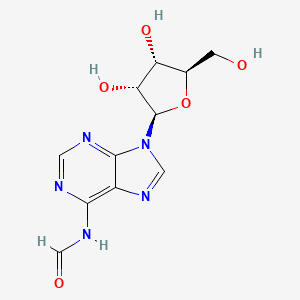
n6-Formyladenosine
Übersicht
Beschreibung
N6-Formyladenosine is a modification derived from N6-methyladenosine (m6A), which is a prevalent internal modification in messenger RNA and non-coding RNA affecting various cellular pathways . The addition of this chemical mark to RNA molecules regulates gene expression by affecting the fate of the RNA molecules .
Synthesis Analysis
The formation of N6-Formyladenosine is mediated by the Fe(II)- and α-ketoglutarate-dependent fat mass and obesity-associated (FTO) protein. FTO oxidizes N6-methyladenosine to generate N6-hydroxymethyladenosine as an intermediate modification, and N6-formyladenosine as a further oxidized product .
Molecular Structure Analysis
The molecular structure of N6-Formyladenosine is related to the methylation of the sixth N atom of adenine in RNA molecules . This modification occurs near stop codons, in 5’- and 3’- untranslated regions, in long internal exons, and in the shared sequence RRACH .
Chemical Reactions Analysis
The chemical reactions involving N6-Formyladenosine are part of the dynamic and reversible regulation of m6A modifications. These modifications can regulate the progression of many diseases by affecting RNA splicing, translation, export, and degradation .
Physical And Chemical Properties Analysis
The physical and chemical properties of N6-Formyladenosine are related to its role as a modification in RNA. It is present in isolated messenger RNA from human cells as well as mouse tissues .
Wissenschaftliche Forschungsanwendungen
Role in RNA Modifications and Gene Expression Regulation : Fu et al. (2013) discovered that N6-Formyladenosine, along with N6-Hydroxymethyladenosine, are products of oxidative RNA demethylation formed from the prevalent modification N6-methyladenosine (m6A) in mRNA. These modifications may dynamically modulate RNA-protein interactions, affecting gene expression regulation (Fu et al., 2013).
Intermediate in Oxidation Processes : Wu et al. (2015) revealed that N6-Formyladenosine is an important intermediate in the oxidation of m6A via the bicarbonate-activated peroxide system, leading to oxidative demethylation of m6A at the nucleobase level and in RNA strands (Wu et al., 2015).
Potential Anticancer Activity : The modification of N6-Formyladenosine, specifically N6-Isopentenyladenosine, has been studied for its antiproliferative and apoptotic effects in human colon cancer cells. Laezza et al. (2009) found that this compound inhibits cell proliferation and promotes apoptosis, potentially playing a role in cancer therapy (Laezza et al., 2009).
Potential Use in Neurodegenerative Diseases : N6-fufuryladenine (N6FFA), a derivative of N6-Formyladenosine, has been identified as active in pathways related to neurodegenerative diseases such as Parkinson’s and Huntington’s diseases. Maiuri and Truant (2020) discussed its potential as a lead for neurodegenerative disease treatment (Maiuri & Truant, 2020).
Involvement in RNA Methylation Modification : Niu et al. (2012) highlighted the importance of N6-methyl-adenosine (m6A), a related modification, in RNA metabolism and its potential role as an epigenetic marker. This research indirectly underscores the significance of related modifications like N6-Formyladenosine in biological processes (Niu et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O5/c17-1-5-7(19)8(20)11(21-5)16-3-14-6-9(15-4-18)12-2-13-10(6)16/h2-5,7-8,11,17,19-20H,1H2,(H,12,13,15,18)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJXVWOUESNRCD-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Formyl-adenosine | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,7-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1145709.png)
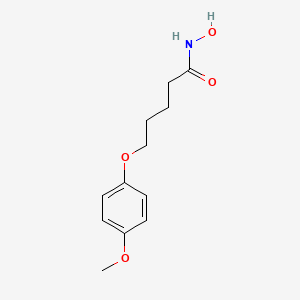

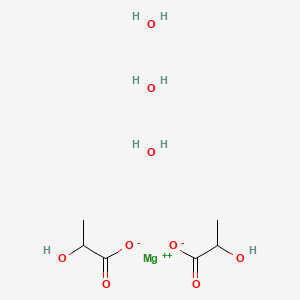
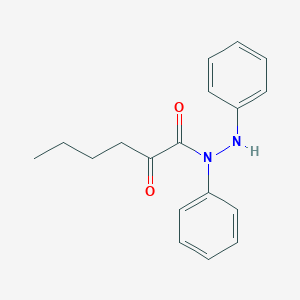
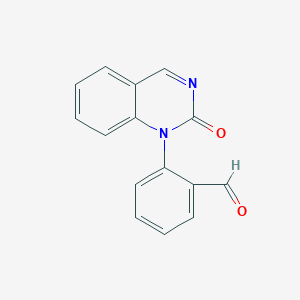
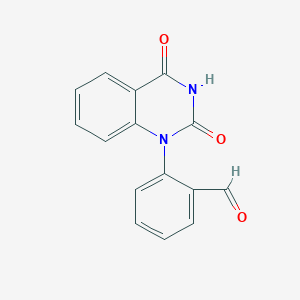
![(4S,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1145727.png)